Leu-Arg-Arg-Ala-Hse-Leu-Gly is a heptapeptide composed of seven amino acids: leucine, arginine, alanine, homoserine, leucine, and glycine. This peptide is of interest in various scientific fields due to its potential biological activities and applications in peptide synthesis and drug development. It can be classified as a bioactive peptide, which may play roles in signaling pathways and other physiological processes.
This compound belongs to the class of peptides, specifically heptapeptides. Peptides are short chains of amino acids linked by peptide bonds and are crucial in various biological functions.
The synthesis of Leu-Arg-Arg-Ala-Hse-Leu-Gly can be accomplished using solid-phase peptide synthesis (SPPS) techniques. One common method is the Merrifield method, which involves the following steps:
The molecular formula for this heptapeptide can be calculated based on its constituent amino acids. The molecular weight is approximately 1,046.23 g/mol. The presence of homoserine introduces unique properties due to its hydroxyl group, influencing solubility and reactivity.
Leu-Arg-Arg-Ala-Hse-Leu-Gly can participate in various chemical reactions typical for peptides, including:
The reactivity of this peptide can be influenced by modifications such as N-methylation, which affects its ability to interact with target proteins .
The mechanism of action for Leu-Arg-Arg-Ala-Hse-Leu-Gly involves its interaction with cellular receptors or enzymes. For instance, it may bind to protein kinases, influencing phosphorylation processes that regulate various cellular functions.
Studies have shown that specific conformations of this peptide correlate with its reactivity towards kinases, suggesting that structural flexibility plays a critical role in its biological function .
Leu-Arg-Arg-Ala-Hse-Leu-Gly typically exists as a white to off-white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed for purity assessment during synthesis.
Leu-Arg-Arg-Ala-Hse-Leu-Gly has several applications in scientific research:
The sequential incorporation of two adjacent arginine residues in Leu-Arg-Arg-Ala-Hse-Leu-Gly presents significant challenges due to steric hindrance, aggregation propensity, and undesired side reactions. Standard Fmoc-based SPPS protocols frequently result in incomplete coupling and deletion sequences when synthesizing such arginine-rich segments. To mitigate these issues, the following advanced methodologies are employed:
Coupling Reagent Selection: The use of benzoisothiazolone (BIT) as a recyclable coupling reagent minimizes epimerization and enhances coupling efficiency (>98% purity) for arginine residues. BIT outperforms traditional reagents like HATU or HBTU, which are prone to cause racemization and require 4–6 equivalents per coupling cycle [1]. As shown in Table 1, BIT with CuI(NMI)₄ catalysis reduces reaction times to 3 hours per residue while suppressing diastereomer formation.Table 1: Coupling Reagent Performance for Arg-Arg Motif
Reagent | Equivalents | Time (h) | Purity (%) | Racemization Risk |
---|---|---|---|---|
BIT/CuI(NMI)₄ | 3.0 | 3 | >98 | Low |
HATU | 4–6 | 6 | 85–90 | High (Arg/Cys) |
HBTU | 4–6 | 6 | 80–88 | Moderate |
Resin and Solvent Systems: Wang resins (loading: 0.66 mmol/g) preloaded with Fmoc-Arg(Pbf)-OH provide optimal steric accessibility for the C-terminal arginine. Pseudoproline dipeptides or Dmb-protected amino acids are integrated to disrupt β-sheet formation during Arg-Arg-Ala segment elongation [7]. Aggregation is further suppressed using 20% piperazine in DMF (instead of piperidine) for Fmoc deprotection, reducing backbone hydrogen bonding [8].
Fragment Condensation: For sequences exceeding 30 residues, a convergent approach is adopted. The heptapeptide is divided into two fragments (e.g., Leu-Arg-Arg and Ala-Hse-Leu-Gly), synthesized separately, and coupled on-resin. This minimizes cumulative deletion errors and improves crude purity by >25% compared to linear stepwise synthesis [2].
Homoserine (Hse), a non-proteinogenic γ-amino acid analog of serine, introduces unique synthetic complications due to its nucleophilic side chain and sensitivity to acidolysis. Unprotected Hse is prone to lactonization or O-alkylation during SPPS, necessitating tailored protection schemes:
Side-Chain Protection: The tert-butyl (tBu) group is preferred for Hse’s hydroxyl function due to its orthogonality to Fmoc deprotection and stability during chain elongation. Crucially, tBu is retained during TFA-mediated global deprotection, preventing lactone formation. Benzyl (Bn) protection is avoided due to premature cleavage in acidic conditions [5] [6].
Backbone Modifications: To suppress aspartimide formation at the Ala-Hse junction, Hmb protection (2-hydroxy-4-methoxybenzyl) of Ala’s backbone amide is employed. This prevents cyclization side reactions without requiring post-synthetic corrections [7].
Deprotection Control: A two-stage TFA cleavage protocol is implemented:
The inherent proteolytic susceptibility of Leu-Arg-Arg-Ala-Hse-Leu-Gly necessitates strategic modifications to enhance bioavailability and enable downstream applications:
C-Terminal Functionalization: The glycine residue is amidated (CONH₂) using Rink amide resin, conferring resistance to carboxypeptidases. For imaging applications, N-terminal PEGylation (e.g., 20 kDa PEG) reduces renal clearance and improves plasma half-life [7].
Cyclization: Lactam bridges between the side chains of Hse and Arg are formed using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) to enforce a β-turn conformation, shielding the Ala-Hse bond from proteases. This enhances metabolic stability in serum by >5-fold [6] [7].
Conjugation Tags: Bio-orthogonal handles (e.g., C-terminal azide or N-terminal DBCO) are incorporated for "click chemistry" applications. The azide is introduced via Fmoc-Gly-O-CH₂-CH₂-N₃ during SPPS, enabling strain-promoted alkyne-azide cycloadditions with fluorescent probes without affecting peptide folding [6].
Table 2: Protection Scheme for Leu-Arg-Arg-Ala-Hse-Leu-Gly Synthesis
Residue | Protection Group | Purpose | Deprotection Condition |
---|---|---|---|
Arg¹,² | Pbf | Guanidine group protection | TFA/H₂O/TIPS (95:2.5:2.5) |
Hse | tBu | Prevents lactonization | Extended TFA cleavage |
Ala | Hmb (backbone) | Suppresses aspartimide formation | Piperidine/DMF |
C-Term | Rink amide resin | Enables C-terminal amidation | TFA cleavage |
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9